molecular formula C24H36O2 B10765687 Docosahexaenoic Acid Ethyl-d5 Ester

Docosahexaenoic Acid Ethyl-d5 Ester

Cat. No. B10765687
M. Wt: 361.6 g/mol
InChI Key: ITNKVODZACVXDS-HOUNFZJWSA-N
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Description

Docosahexaenoic Acid Ethyl Ester-d5 is a deuterated form of Docosahexaenoic Acid Ethyl Ester, which is an esterified version of the omega-3 fatty acid Docosahexaenoic Acid. This compound is often used in scientific research due to its stability and unique properties. The deuterium labeling (d5) makes it particularly useful in mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid Ethyl Ester-d5 is typically synthesized through the esterification of Docosahexaenoic Acid with ethanol in the presence of a deuterium source. The reaction is catalyzed by an acid such as sulfuric acid or sodium phosphate . The process involves the following steps:

Industrial Production Methods: Industrial production of Docosahexaenoic Acid Ethyl Ester-d5 involves large-scale esterification processes using microalgal oil as a source of Docosahexaenoic Acid. The process is optimized to achieve high yields and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoic Acid Ethyl Ester-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of Docosahexaenoic Acid Ethyl Ester-d5.

    Reduction: Docosahexaenoic Acid alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Docosahexaenoic Acid Ethyl Ester-d5 exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It is known to modulate the activity of various membrane-bound enzymes and receptors. The deuterium labeling allows for precise tracking and quantification in biological systems .

Molecular Targets and Pathways:

Similar Compounds:

Uniqueness: Docosahexaenoic Acid Ethyl Ester-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in research settings where accurate quantification is essential .

properties

Molecular Formula

C24H36O2

Molecular Weight

361.6 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i2D3,4D2

InChI Key

ITNKVODZACVXDS-HOUNFZJWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC

Origin of Product

United States

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